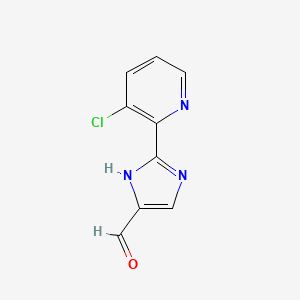![molecular formula C20H26BrN3O4 B15335090 ditert-butyl 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,8-dicarboxylate](/img/structure/B15335090.png)
ditert-butyl 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,8-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ditert-butyl 11-bromo-4,8,10-triazatricyclo[74002,7]trideca-1(9),2(7),10,12-tetraene-4,8-dicarboxylate is a complex organic compound characterized by its unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,8-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the triazatricyclo structure: This step involves cyclization reactions that form the core tricyclic structure.
Introduction of the bromo group: Bromination reactions are used to introduce the bromo substituent at the desired position.
Attachment of ditert-butyl groups: This step involves esterification reactions to attach the ditert-butyl groups to the dicarboxylate moieties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Ditert-butyl 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,8-dicarboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions.
Ester hydrolysis: The ditert-butyl ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Ester hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.
Major Products Formed
Substitution reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and reduction reactions: Products include oxidized or reduced forms of the compound.
Ester hydrolysis: The major products are the corresponding carboxylic acids.
科学的研究の応用
Ditert-butyl 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,8-dicarboxylate has several scientific research applications:
Medicinal chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Materials science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological research: It can be used as a probe or ligand in various biological assays.
Industrial applications: The compound’s reactivity and stability make it suitable for use in various industrial processes.
作用機序
The mechanism of action of ditert-butyl 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,8-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific context of its use.
類似化合物との比較
Similar Compounds
- 11-bromo-5,8-dimethyl-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4-carboxylic acid tert-butyl ester
- tert-butyl 11-(2-nitropyridin-4-yl)-4,8,10-triazatricyclo[7.4.0.0 ,]trideca-1(9),2(7),3,5,10,12-hexaene-8-carboxylate
Uniqueness
Ditert-butyl 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,8-dicarboxylate is unique due to its specific substitution pattern and the presence of ditert-butyl ester groups. This gives it distinct chemical properties and reactivity compared to similar compounds.
特性
分子式 |
C20H26BrN3O4 |
|---|---|
分子量 |
452.3 g/mol |
IUPAC名 |
ditert-butyl 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,8-dicarboxylate |
InChI |
InChI=1S/C20H26BrN3O4/c1-19(2,3)27-17(25)23-10-9-14-13(11-23)12-7-8-15(21)22-16(12)24(14)18(26)28-20(4,5)6/h7-8H,9-11H2,1-6H3 |
InChIキー |
ZJKJXJWVLSYVMK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2C(=O)OC(C)(C)C)N=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


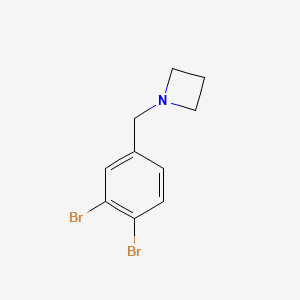
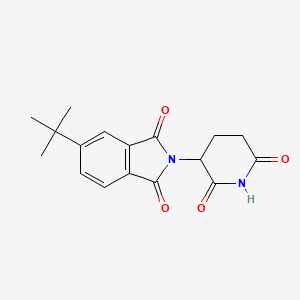

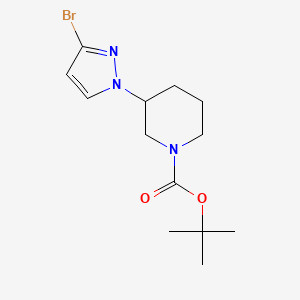

![2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol](/img/structure/B15335039.png)
![1-[(Chloromethoxy)methyl]-3,5-dimethylbenzene](/img/structure/B15335049.png)
![6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B15335052.png)
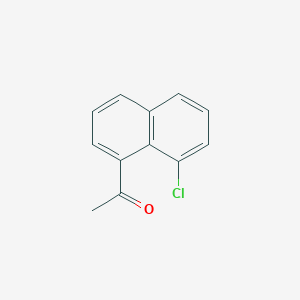
![2-Oxo-1,2-dihydro-[3,4'-bipyridine]-6-carboxylic acid](/img/structure/B15335057.png)
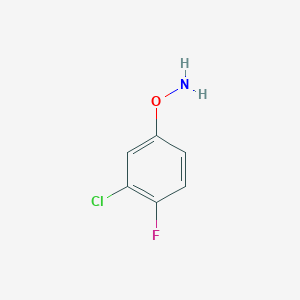
![2-[3-(Trifluoromethoxy)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B15335066.png)
![N-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B15335076.png)
